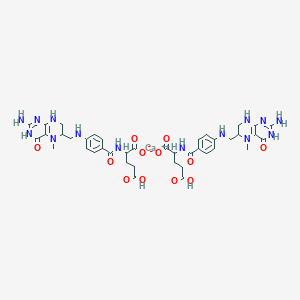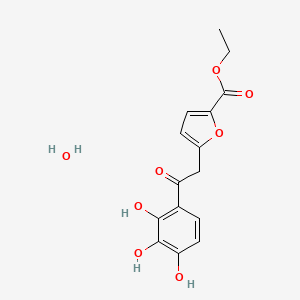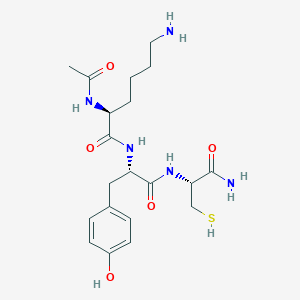
Calciuml-5-methyltetrahydrofolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium L-5-methyltetrahydrofolate is a synthetic derivative of folic acid, which is the predominant, naturally occurring form of folate. It is commonly used as a nutrient supplement in dietary supplements, foods for special dietary uses, and other foods. This compound is known for its stability and bioavailability, making it a preferred alternative to folic acid in various applications .
Vorbereitungsmethoden
Calcium L-5-methyltetrahydrofolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt. One method involves the reduction of folic acid using sodium borohydride, condensation with formaldehyde, and further reduction with sodium borohydride to produce L-5-methyltetrahydrofolate, which is then crystallized as the calcium salt . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Calcium L-5-methyltetrahydrofolate undergoes various chemical reactions, including:
Reduction: The reduction of folic acid to tetrahydrofolic acid using sodium borohydride.
Methylation: The methylation of tetrahydrofolic acid to form 5-methyltetrahydrofolate.
Crystallization: The diastereoselective crystallization of 5-methyltetrahydrofolate as its calcium salt.
Common reagents used in these reactions include sodium borohydride, formaldehyde, and calcium salts. The major product formed from these reactions is calcium L-5-methyltetrahydrofolate .
Wissenschaftliche Forschungsanwendungen
Calcium L-5-methyltetrahydrofolate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and as a cofactor in enzymatic reactions.
Medicine: Used in dietary supplements to improve folate status, particularly during pregnancy to reduce the risk of neural tube defects.
Industry: Used in the fortification of foods and as a stable form of folate in various nutritional products.
Wirkmechanismus
Calcium L-5-methyltetrahydrofolate exerts its effects by participating in the folate cycle. It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and is used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases (also called methionine synthases). This process is crucial for maintaining proper cellular function and preventing the accumulation of homocysteine, which is associated with various health issues .
Vergleich Mit ähnlichen Verbindungen
Calcium L-5-methyltetrahydrofolate is often compared with folic acid, the synthetic form of folate. While both compounds have comparable physiological activity, bioavailability, and absorption at equimolar doses, calcium L-5-methyltetrahydrofolate has some advantages:
Bioavailability: It is more readily absorbed and utilized by the body compared to folic acid.
Stability: It is more stable in various formulations, making it suitable for use in supplements and fortified foods.
Reduced Interaction with Drugs: It has a reduced interaction with drugs that inhibit dihydrofolate reductase, making it a safer option for individuals on certain medications.
Similar compounds include:
Folic Acid: The synthetic form of folate used in supplements and fortified foods.
Levomefolic Acid: Another form of folate used in various medical applications.
Eigenschaften
Molekularformel |
C40H48CaN14O12 |
|---|---|
Molekulargewicht |
957.0 g/mol |
IUPAC-Name |
calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2 |
InChI-Schlüssel |
JMNIIIQOMSQWJN-UHFFFAOYSA-L |
Kanonische SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)


![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)

